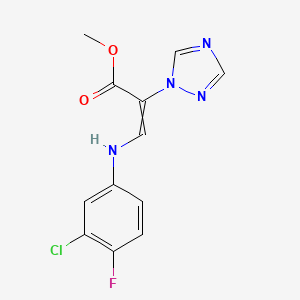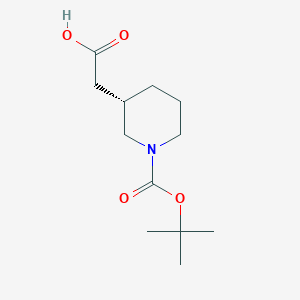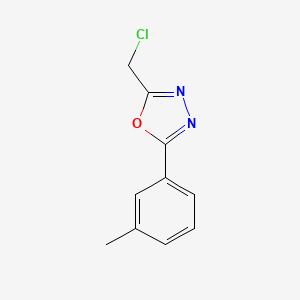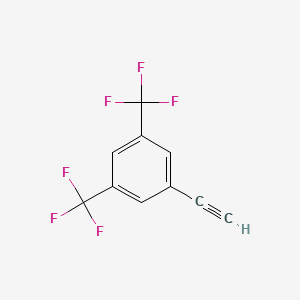
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is a synthetic compound that belongs to the family of carbamate derivatives. It has a molecular formula of C17H26N2O2 . The compound is closely related to “(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate”, which is known for its wide use in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds like “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is characterized by a pyrrolidine ring, a carbamate group, and a benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The compound’s exact mass is 290.199428076 g/mol .Physical And Chemical Properties Analysis
“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” has a molecular weight of 290.4 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of six . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.8 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its derivatives have been studied extensively for their synthesis and application in various chemical reactions. Geng Min (2010) developed an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from itaconic acid ester, highlighting its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010). Similarly, the synthesis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate has been explored, demonstrating the intricate hydrogen bond interactions these compounds can engage in within crystal structures, aiding in the understanding of their chemical behavior (U. Das et al., 2016).
Catalysis and Reaction Mechanisms
Research into the catalytic applications of carbamate derivatives includes studies on the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, leading to the preparation of various (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate compounds. These studies highlight the efficiency and selectivity of these reactions, providing a foundation for synthetic chemistry applications (M. Storgaard, J. Ellman, 2009).
Pharmaceutical Intermediates
A key area of application for (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate derivatives is in the synthesis of pharmaceutical intermediates. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate of the natural product jaspine B, showing cytotoxic activity against several human carcinoma cell lines. This demonstrates the compound's potential in drug development and synthesis (L. Tang et al., 2014).
Environmental Applications
The research also extends into environmental applications, where tert-butyl carbamate derivatives have been explored for their reactivity and potential in developing greener chemical processes. For instance, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering a mild and environmentally benign alternative for chemical syntheses (Bryan Li et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363905 |
Source


|
| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |
CAS RN |
852857-09-1 |
Source


|
| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










